molecular formula C32H50O2S B13772405 2,2'-Thiobis(4,6-di-sec-pentylphenol) CAS No. 90-67-5

2,2'-Thiobis(4,6-di-sec-pentylphenol)

Cat. No.: B13772405
CAS No.: 90-67-5
M. Wt: 498.8 g/mol
InChI Key: FLLOPEDWTVKHRZ-UHFFFAOYSA-N
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Description

2,2’-Thiobis(4,6-di-sec-pentylphenol) is an organic compound with the molecular formula C32H50O2S and a molecular weight of 498.8 g/mol . It is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.

Preparation Methods

The synthesis of 2,2’-Thiobis(4,6-di-sec-pentylphenol) typically involves the reaction of 4,6-di-sec-pentylphenol with sulfur. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the thiobis linkage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2,2’-Thiobis(4,6-di-sec-pentylphenol) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiobis linkage to a simpler sulfide.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Thiobis(4,6-di-sec-pentylphenol) has a wide range of scientific research applications:

Mechanism of Action

The antioxidant effect of 2,2’-Thiobis(4,6-di-sec-pentylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic groups play a crucial role in this mechanism by stabilizing the resulting phenoxyl radicals through resonance .

Comparison with Similar Compounds

2,2’-Thiobis(4,6-di-sec-pentylphenol) can be compared with other similar compounds such as:

    4,4’-Bis(2,6-di-tert-butylphenol): Another antioxidant used in polymer stabilization.

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its use in rubber and plastic industries as an antioxidant.

The uniqueness of 2,2’-Thiobis(4,6-di-sec-pentylphenol) lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective in certain applications .

Properties

CAS No.

90-67-5

Molecular Formula

C32H50O2S

Molecular Weight

498.8 g/mol

IUPAC Name

2-[2-hydroxy-3,5-di(pentan-2-yl)phenyl]sulfanyl-4,6-di(pentan-2-yl)phenol

InChI

InChI=1S/C32H50O2S/c1-9-13-21(5)25-17-27(23(7)15-11-3)31(33)29(19-25)35-30-20-26(22(6)14-10-2)18-28(32(30)34)24(8)16-12-4/h17-24,33-34H,9-16H2,1-8H3

InChI Key

FLLOPEDWTVKHRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)CCC)C(C)CCC)O)C(C)CCC

Origin of Product

United States

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